

# Application Notes & Protocols: Quantitative Analysis of Alcohols Using Chromic Acid Titration

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## Compound of Interest

Compound Name: *Dichromic acid*

Cat. No.: *B8787550*

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## Introduction

The quantitative analysis of alcohols is a critical procedure in various fields, including pharmaceutical development, quality control, and chemical research. One of the classic and reliable methods for this determination is through oxidation with chromic acid, often referred to as the Jones oxidation.<sup>[1][2]</sup> This method is particularly useful for the quantification of primary and secondary alcohols.<sup>[3][4]</sup> Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to oxidation under these conditions and thus cannot be quantified by this method.<sup>[3][5]</sup>

This document provides detailed protocols for the quantitative determination of alcohols using a back-titration method with chromic acid. The principle involves the oxidation of the alcohol with a known excess of acidic potassium dichromate solution. The unreacted dichromate is then determined by titration with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS) or sodium thiosulfate.<sup>[6][7]</sup> The amount of alcohol in the sample is then calculated from the amount of dichromate consumed.

## Principle of the Method

The chromic acid titration for alcohol determination is a redox method.<sup>[6]</sup> Primary alcohols are oxidized first to aldehydes and then further to carboxylic acids.<sup>[4][5]</sup> Secondary alcohols are oxidized to ketones.<sup>[4][5]</sup> The chromium(VI) in the chromic acid (orange-red) is reduced to chromium(III) (green).<sup>[3][8]</sup>

The overall reactions are as follows:

- Primary Alcohol to Carboxylic Acid:  $3 \text{ RCH}_2\text{OH} + 2 \text{ Cr}_2\text{O}_7^{2-} + 16 \text{ H}^+ \rightarrow 3 \text{ RCOOH} + 4 \text{ Cr}^{3+} + 11 \text{ H}_2\text{O}$ <sup>[7]</sup>
- Secondary Alcohol to Ketone:  $3 \text{ R}_2\text{CHOH} + \text{ Cr}_2\text{O}_7^{2-} + 8 \text{ H}^+ \rightarrow 3 \text{ R}_2\text{CO} + 2 \text{ Cr}^{3+} + 7 \text{ H}_2\text{O}$

In the back-titration protocol provided, a known excess of potassium dichromate is added to the alcohol sample. After the oxidation reaction is complete, the remaining unreacted dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS).<sup>[1][6]</sup>

- Reaction of excess Dichromate with FAS:  $\text{Cr}_2\text{O}_7^{2-} + 6 \text{ Fe}^{2+} + 14 \text{ H}^+ \rightarrow 2 \text{ Cr}^{3+} + 6 \text{ Fe}^{3+} + 7 \text{ H}_2\text{O}$ <sup>[1]</sup>

## Data Presentation

The following table presents representative data for the quantitative analysis of ethanol using the chromic acid back-titration method with ferrous ammonium sulfate.

Sample ID	Ethanol Concentration (% v/v)	Volume of 0.1 N $\text{K}_2\text{Cr}_2\text{O}_7$ (mL)	Volume of 0.1 N FAS for Blank (mL)	Volume of 0.1 N FAS for Sample (mL)	Calculated Ethanol Concentration (% v/v)	Recovery (%)
1	1.00	25.00	25.05	20.85	0.99	99.0
2	2.00	25.00	25.05	16.65	2.00	100.0
3	3.00	25.00	25.05	12.45	3.01	100.3
4	4.00	25.00	25.05	8.25	4.01	100.2
5	5.00	25.00	25.05	4.05	5.01	100.2

# Experimental Protocols

## Reagent Preparation

- Standard 0.1 N Potassium Dichromate ( $K_2Cr_2O_7$ ) Solution:
  - Accurately weigh approximately 4.903 g of primary standard grade potassium dichromate (dried at 110°C for 2 hours).
  - Dissolve the  $K_2Cr_2O_7$  in a 1000 mL volumetric flask with distilled water.
  - Carefully add 325 mL of concentrated sulfuric acid with constant stirring and cooling.[\[1\]](#)
  - Allow the solution to cool to room temperature and dilute to the mark with distilled water. Store in an amber glass bottle.[\[1\]](#)
- 0.1 N Ferrous Ammonium Sulfate (FAS) Solution:
  - Dissolve approximately 39.2 g of ferrous ammonium sulfate hexahydrate ( $Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$ ) in a 1-liter volumetric flask containing about 750 mL of distilled water.[\[1\]](#)
  - Slowly and carefully add 25 mL of concentrated sulfuric acid.[\[1\]](#)
  - Allow the solution to cool and dilute to the mark with distilled water.
- Ferroin Indicator Solution:
  - Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of 0.025 M ferrous sulfate solution.

## Standardization of Ferrous Ammonium Sulfate (FAS) Solution

- Pipette 25.00 mL of the standard 0.1 N  $K_2Cr_2O_7$  solution into a 250 mL Erlenmeyer flask.
- Add 100 mL of distilled water and 10 mL of concentrated sulfuric acid.
- Add 3-5 drops of ferroin indicator.

- Titrate with the prepared FAS solution until the color changes from blue-green to reddish-brown.[9]
- Repeat the titration at least three times to obtain concordant results.
- Calculate the exact normality of the FAS solution.

## Quantitative Titration of Alcohol Sample

- Accurately pipette a known volume of the alcohol sample (e.g., 5.00 mL, diluted if necessary) into a 250 mL Erlenmeyer flask.
- Carefully add 25.00 mL of the standard 0.1 N  $\text{K}_2\text{Cr}_2\text{O}_7$  solution.
- Slowly add 10 mL of concentrated sulfuric acid while swirling the flask.
- Loosely stopper the flask and heat in a water bath at 60-65°C for at least 30 minutes to ensure complete oxidation of the alcohol.[1]
- Allow the flask to cool to room temperature.
- Add 100 mL of distilled water and 3-5 drops of ferroin indicator.
- Titrate the excess, unreacted  $\text{K}_2\text{Cr}_2\text{O}_7$  with the standardized 0.1 N FAS solution until the endpoint is reached (color change from blue-green to reddish-brown).[9]
- Record the volume of FAS solution used.
- Perform a blank titration by following the same procedure but replacing the alcohol sample with an equal volume of distilled water.[1]

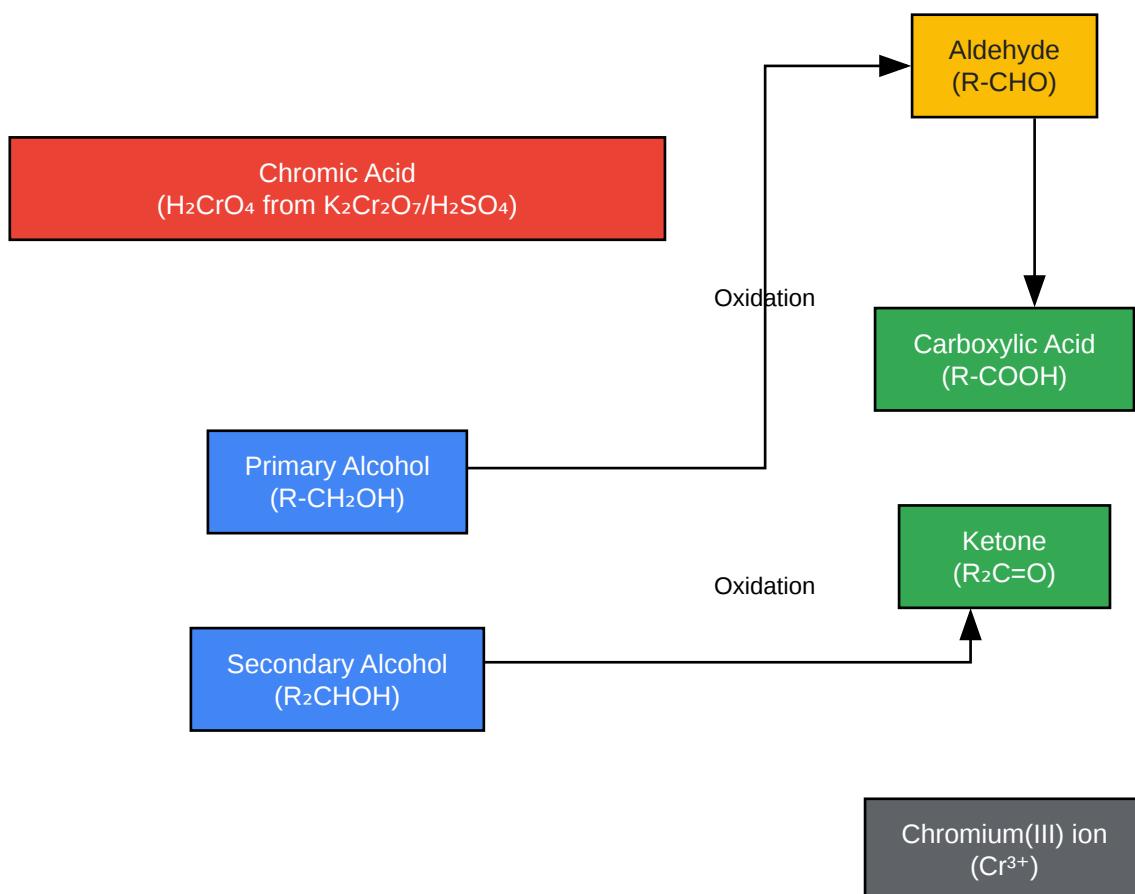
## Calculations

- Calculate the volume of FAS equivalent to the  $\text{K}_2\text{Cr}_2\text{O}_7$  that reacted with the alcohol:
  - $V_{\text{reacted}} = V_{\text{blank}} - V_{\text{sample}}$
  - Where:

- $V_{\text{reacted}} = \text{Volume of FAS equivalent to the reacted } K_2Cr_2O_7 \text{ (mL)}$
- $V_{\text{blank}} = \text{Volume of FAS used for the blank titration (mL)}$
- $V_{\text{sample}} = \text{Volume of FAS used for the sample titration (mL)}$
- Calculate the moles of  $K_2Cr_2O_7$  that reacted with the alcohol:
  - Moles of  $K_2Cr_2O_7 = (V_{\text{reacted}} \times N_{\text{FAS}}) / 6$
  - Where:
    - $N_{\text{FAS}} = \text{Normality of the FAS solution (eq/L)}$
    - The division by 6 accounts for the stoichiometry of the reaction between dichromate and FAS.
- Calculate the moles of alcohol in the sample:
  - For a primary alcohol (e.g., ethanol): Moles of alcohol = Moles of  $K_2Cr_2O_7 \times (3/2)$
  - For a secondary alcohol: Moles of alcohol = Moles of  $K_2Cr_2O_7 \times 3$
- Calculate the concentration of the alcohol in the original sample:
  - Concentration (g/L) = (Moles of alcohol  $\times$  Molar mass of alcohol) / Volume of sample (L)
  - Concentration (% v/v) = (Concentration (g/L) / Density of alcohol (g/mL)) / 10

## Mandatory Visualizations

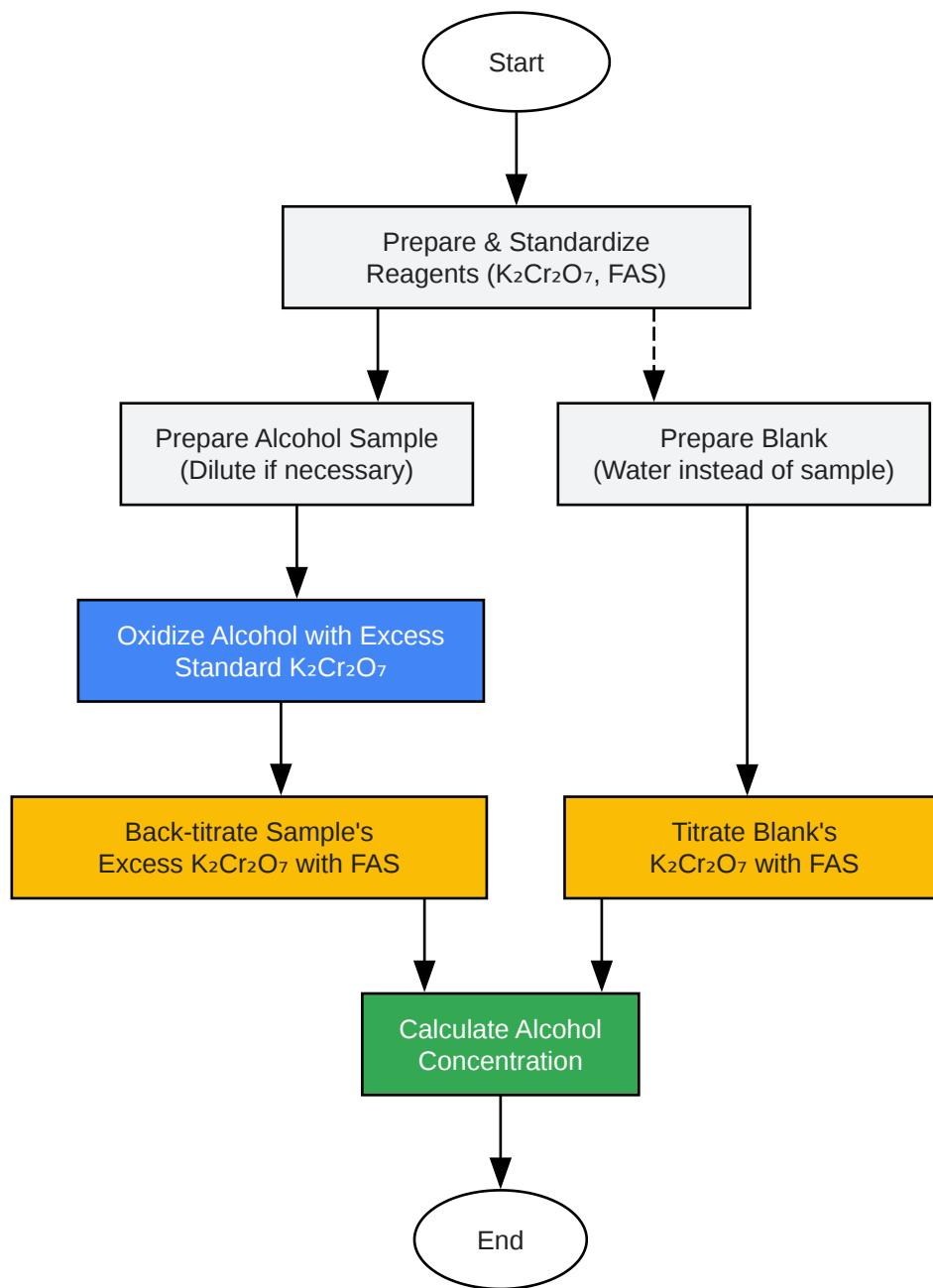
### Chemical Reaction Pathway



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Caption: Oxidation pathways of primary and secondary alcohols by chromic acid.

## Experimental Workflow

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Caption: Workflow for quantitative alcohol analysis by chromic acid back-titration.

## Potential Interferences and Limitations

- Other Oxidizable Substances: The sample should be free of other compounds that can be oxidized by chromic acid, such as aldehydes, some phenols, and other reducing agents.[7]

For complex matrices like beverages, a preliminary distillation step to separate the alcohol is recommended for accurate results.[1][3]

- Volatility of Alcohols: Care must be taken to avoid the loss of volatile alcohols during sample preparation and the oxidation step. The use of a reflux condenser or a tightly stoppered flask is advisable, especially when heating.[10]
- Toxicity of Chromium(VI): Chromic acid and its salts are highly toxic and carcinogenic.[1] All handling of these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Proper waste disposal procedures must be followed.

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## References

- 1. seniorchem.com [seniorchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ethanol in wine by titrimetric and spectrophotometric dichromate methods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 5. Equations of the chromic acid oxidation of primary secondary and tertiary.. [askfilo.com]
- 6. m.lakotalakes.com [m.lakotalakes.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. youtube.com [youtube.com]
- 9. advancechemjournal.com [advancechemjournal.com]
- 10. Redox Titration of Ethanol Chemistry Tutorial [ausetute.com.au]
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